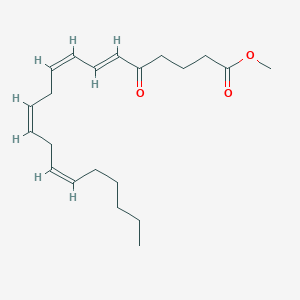

5-OxoETE methyl ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl (6E,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPVYNAAXAJXEV-IQTJLPEBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\C(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-OxoETE Methyl Ester from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of 5-oxo-eicosatetraenoic acid (5-OxoETE) methyl ester, a critical bioactive lipid mediator, from its precursor, arachidonic acid. This document details the enzymatic conversions, regulatory mechanisms, quantitative data, and experimental protocols relevant to its synthesis and subsequent esterification.

Introduction

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent inflammatory eicosanoid derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism.[1][2] It is a powerful chemoattractant for various immune cells, particularly eosinophils, and is implicated in the pathophysiology of allergic diseases such as asthma, as well as in inflammation and cancer.[3][4] The synthesis of 5-OxoETE is a tightly regulated process, primarily occurring in inflammatory cells. For experimental and analytical purposes, 5-OxoETE is often converted to its methyl ester derivative to enhance its stability and volatility for techniques like gas chromatography-mass spectrometry (GC-MS). This guide elucidates the complete synthesis pathway from arachidonic acid to 5-OxoETE methyl ester.

The Enzymatic Synthesis Pathway of 5-OxoETE

The biosynthesis of 5-OxoETE from arachidonic acid is a two-step enzymatic cascade involving the sequential actions of 5-lipoxygenase (5-LOX) and 5-hydroxyeicosanoid dehydrogenase (5-HEDH).

Step 1: Conversion of Arachidonic Acid to 5(S)-HETE by 5-Lipoxygenase (5-LOX)

The initial step is the conversion of arachidonic acid to 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly reduced to 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). This reaction is catalyzed by 5-LOX, a non-heme iron-containing dioxygenase.[5][6]

-

Enzyme: 5-Lipoxygenase (5-LOX)

-

Substrate: Arachidonic Acid

-

Intermediate: 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE)

-

Product: 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE)

-

Cofactors: Calcium ions (Ca²⁺) and ATP are important for the activation and translocation of 5-LOX to the nuclear membrane where it accesses its substrate.[5]

Step 2: Oxidation of 5(S)-HETE to 5-OxoETE by 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

The second and rate-limiting step in the formation of 5-OxoETE is the oxidation of the 5-hydroxyl group of 5(S)-HETE to a ketone. This reaction is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which is an NADP⁺-dependent enzyme.[2][7]

-

Enzyme: 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

-

Substrate: 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE)

-

Product: 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE)

-

Cofactor: Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)[8]

The enzymatic pathway is depicted in the following diagram:

Regulation of the Synthesis Pathway

The synthesis of 5-OxoETE is intricately regulated at both enzymatic steps, with the cellular redox state playing a pivotal role.

Regulation of 5-Lipoxygenase (5-LOX)

The activity of 5-LOX is primarily regulated by the intracellular calcium concentration and the presence of cofactors. Upon cellular stimulation, an increase in intracellular Ca²⁺ promotes the translocation of 5-LOX to the nuclear envelope, where it associates with the 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to the enzyme.[5]

Regulation by Cellular Redox State: The NADP⁺/NADPH Ratio

The activity of 5-HEDH is critically dependent on the intracellular ratio of NADP⁺ to its reduced form, NADPH.[9] In resting cells, the NADP⁺/NADPH ratio is low, which favors the reverse reaction (reduction of 5-OxoETE to 5(S)-HETE) or inhibits the forward reaction, as NADPH is a potent inhibitor of 5-HEDH.[9]

Conditions of oxidative stress lead to an increase in the NADP⁺/NADPH ratio, thereby promoting the synthesis of 5-OxoETE.[10] This occurs because NADPH is consumed by glutathione (B108866) reductase to regenerate reduced glutathione (GSH) from its oxidized form (GSSG). This shift in the redox balance alleviates the inhibition of 5-HEDH by NADPH and provides the necessary NADP⁺ cofactor for the oxidation of 5(S)-HETE.[9]

Transcellular Biosynthesis

Transcellular biosynthesis is a significant mechanism for the production of 5-OxoETE, where one cell type produces an intermediate that is then converted to the final product by a neighboring cell. For instance, neutrophils, which are rich in 5-LOX, can release 5(S)-HETE, which is then taken up by other cells like monocytes, epithelial cells, or cancer cells that have high 5-HEDH activity, leading to the formation of 5-OxoETE.[3]

Quantitative Data

The following tables summarize the key quantitative parameters for the enzymes involved in the 5-OxoETE synthesis pathway.

Table 1: Kinetic Parameters of 5-Lipoxygenase (5-LOX)

| Parameter | Value | Organism/Source | Conditions | Reference |

| Km (Arachidonic Acid) | ~10 µM | Human | Recombinant | [11] |

| Vmax | ~60 µmol/min/mg | Human | Recombinant | [11] |

| IC50 (ARM1) | 1.7 µM | Human | Recombinant | [12] |

| IC50 (TTSe) | 2.3 µM | Human | Recombinant | [12] |

| IC50 (TTO) | 2.3 µM | Human | Recombinant | [12] |

Table 2: Kinetic Parameters of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

| Parameter | Value | Organism/Source | Conditions | Reference |

| Km (5(S)-HETE) | ~0.2 µM | Human Neutrophils | Microsomal fraction | [7] |

| Km (5(S)-HETE) | 670 nM | Human U937 cells | Microsomal fraction, pH 7.4 | [10] |

| Km (NADP⁺) | 139 nM | Human U937 cells | Microsomal fraction, pH 7.4 | [10] |

| Ki (NADPH) | 224 nM | Human U937 cells | Microsomal fraction, pH 7.4 | [10] |

| Optimal pH (Forward Reaction) | 10.2 | Human U937 cells | Microsomal fraction | [10] |

| Optimal pH (Reverse Reaction) | 6.0 | Human U937 cells | Microsomal fraction | [10] |

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis and analysis of 5-OxoETE and its methyl ester.

Protocol for 5-Lipoxygenase (5-LOX) Activity Assay

This protocol is adapted from spectrophotometric methods for measuring 5-LOX activity.[5][13]

Materials:

-

5-Lipoxygenase enzyme preparation (recombinant or from a natural source)

-

Arachidonic acid substrate solution (in ethanol)

-

Assay Buffer: 0.2 M Borate buffer, pH 9.0

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the arachidonic acid substrate solution. A working concentration of 100 µM in the final reaction volume is recommended.

-

In a quartz cuvette, add the assay buffer and the 5-LOX enzyme solution.

-

Incubate the mixture for 3-5 minutes at 25°C to allow the enzyme to equilibrate.

-

Initiate the reaction by adding the arachidonic acid substrate solution to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 234 nm for 3-5 minutes. The formation of the conjugated diene in 5-HPETE results in this characteristic absorbance.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of 5-HPETE (ε = 23,000 M⁻¹cm⁻¹).

Protocol for Microsomal 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) Activity Assay

This protocol is based on the measurement of 5-OxoETE production from 5(S)-HETE in microsomal preparations.[8][14]

Materials:

-

Microsomal fraction from a cellular source expressing 5-HEDH (e.g., neutrophils, differentiated U937 cells)

-

5(S)-HETE substrate solution (in ethanol)

-

NADP⁺ solution

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.5

-

Quenching solution: Acetonitrile with an internal standard (e.g., PGB₂)

-

HPLC system with a UV detector

Procedure:

-

Prepare microsomal fractions from the chosen cell type by standard ultracentrifugation methods.

-

In a microcentrifuge tube, combine the microsomal preparation (typically 50-100 µg of protein) with the reaction buffer.

-

Add NADP⁺ to a final concentration of 1 mM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5(S)-HETE to a final concentration of 10 µM.

-

Incubate at 37°C for 10-20 minutes.

-

Stop the reaction by adding two volumes of the quenching solution.

-

Centrifuge to pellet the protein and collect the supernatant for HPLC analysis.

-

Analyze the formation of 5-OxoETE by reverse-phase HPLC, monitoring the absorbance at 280 nm. Quantify the product by comparing the peak area to a standard curve.

Protocol for the Synthesis of this compound

The esterification of the carboxylic acid group of 5-OxoETE to its methyl ester can be efficiently achieved using diazomethane (B1218177).[15][16][17] Caution: Diazomethane is toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Purified 5-OxoETE

-

Diazomethane solution in diethyl ether (freshly prepared)

-

Diethyl ether

-

Methanol

-

Acetic acid (for quenching)

Procedure:

-

Dissolve the purified 5-OxoETE in a mixture of diethyl ether and a small amount of methanol.

-

Cool the solution in an ice bath.

-

Slowly add the ethereal solution of diazomethane dropwise with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane. Nitrogen gas will be evolved during the reaction.

-

Allow the reaction to proceed for 10-15 minutes in the ice bath.

-

Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

The resulting solution contains this compound. The solvent can be removed under a stream of nitrogen, and the product can be further purified by chromatography if necessary.

Signaling Pathway of 5-OxoETE

5-OxoETE exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) known as the oxoeicosanoid receptor 1 (OXER1).[1][18]

Activation of OXER1 by 5-OxoETE initiates a signaling cascade through the Gαi subunit of the heterotrimeric G-protein.[19][20] This leads to the dissociation of the Gαi and Gβγ subunits, which then modulate downstream effector proteins. Key downstream signaling events include:

-

Inhibition of adenylyl cyclase: Leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of phospholipase C (PLC): Resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[20]

-

Activation of the PI3K/Akt and MAPK pathways: These pathways are crucial for cell survival, proliferation, and migration.[4]

The signaling pathway of 5-OxoETE is illustrated in the diagram below:

Conclusion

The synthesis of this compound from arachidonic acid is a multi-step process involving enzymatic conversions and chemical derivatization. The initial enzymatic steps are tightly regulated by cellular signaling events and the intracellular redox environment, highlighting the context-dependent nature of its production. Understanding this pathway and the associated signaling cascades is crucial for researchers and drug development professionals targeting inflammatory and allergic diseases where 5-OxoETE plays a significant pathological role. The detailed protocols provided in this guide offer a practical framework for the synthesis, quantification, and study of this important lipid mediator.

References

- 1. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxyeicosanoid dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Metabolism of 5(S)-hydroxyeicosanoids by a specific dehydrogenase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | 5-HEDH dehydrogenates 5-HEPE to 5-oxo-EPA [reactome.org]

- 9. Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Diazomethane makes methyl esters from carboxylic acids [almerja.net]

- 18. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 19. tandfonline.com [tandfonline.com]

- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

The Role of 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-Oxo-ETE) in Eosinophil and Neutrophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent lipid chemoattractant that plays a crucial role in the directed migration of eosinophils and neutrophils, key effector cells in inflammatory and allergic responses. This technical guide provides an in-depth overview of the function of 5-oxo-ETE in the chemotaxis of these granulocytes, detailing its receptor, signaling pathways, and the experimental methodologies used to elucidate its activity. All quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and experimental workflow diagrams. It is important to note that while the topic mentions "5-OxoETE methyl ester," the primary biological activity is attributed to the free acid form, 5-oxo-ETE. The esterified form is reported to be significantly less potent[1].

Introduction to 5-Oxo-ETE and its Role in Granulocyte Chemotaxis

5-Oxo-ETE is a metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LO) pathway[2][3][4]. It is a powerful chemoattractant for both eosinophils and neutrophils, although it demonstrates particularly high potency for eosinophils, suggesting a significant role in allergic reactions such as asthma[3][4][5][6]. 5-Oxo-ETE's effects are mediated through a specific G protein-coupled receptor, leading to a cascade of intracellular events that culminate in directed cell movement.

The OXER1 Receptor: The Gateway for 5-Oxo-ETE Signaling

The biological actions of 5-oxo-ETE are mediated by the oxoeicosanoid receptor 1 (OXER1), also known as GPR170, TG1019, or R527[7][8][9]. OXER1 is a class A G protein-coupled receptor (GPCR)[10][11].

Receptor Expression:

-

Eosinophils: Exhibit the highest expression levels of OXER1 among leukocytes[4].

-

Neutrophils: Express OXER1, but at lower levels compared to eosinophils[4].

-

Other Cells: OXER1 is also expressed in basophils, monocytes, and various tissues, including the liver, kidney, spleen, and pulmonary tissues[10][11].

Signaling Pathways in Eosinophil and Neutrophil Chemotaxis

Upon binding of 5-oxo-ETE to OXER1, a signaling cascade is initiated, leading to chemotaxis. The receptor is coupled to the Gαi/o family of heterotrimeric G proteins[8].

Key Signaling Events:

-

G Protein Activation: Ligand binding induces a conformational change in OXER1, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Downstream Effectors: The activated G protein subunits modulate the activity of several downstream effector molecules.

-

Calcium Mobilization: A hallmark of 5-oxo-ETE signaling is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i)[1][2]. This is a critical event for cell activation and migration.

-

Actin Polymerization: 5-Oxo-ETE stimulates the reorganization of the actin cytoskeleton, a fundamental process for cell motility[2][3].

-

PI3K/Akt and MAPK/ERK Activation: The signaling cascade also involves the activation of phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways[7].

Below is a diagram illustrating the OXER1 signaling pathway.

Quantitative Data on 5-Oxo-ETE-Mediated Chemotaxis

The following tables summarize the quantitative data on the effects of 5-oxo-ETE on eosinophil and neutrophil functions.

Table 1: Potency of 5-Oxo-ETE on Eosinophil and Neutrophil Functions

| Cell Type | Response | EC₅₀ (nM) | Reference(s) |

| Eosinophil | Chemotaxis | ~1-10 | [5] |

| Actin Polymerization (feline) | 0.7 | [3] | |

| Calcium Mobilization | Not specified | ||

| Neutrophil | Chemotaxis | ~24 (feline) | [3] |

| Calcium Mobilization | Potent | [2][4] | |

| Actin Polymerization | Not specified | [2] |

Table 2: Inhibitory Effects of OXER1 Antagonists

| Antagonist | Cell Type | Response Blocked | IC₅₀ (nM) | Reference(s) |

| Compound 230 | Eosinophil, Neutrophil | 5-oxo-ETE effects | ~30 | [3] |

| Compound 264 | Eosinophil, Neutrophil | 5-oxo-ETE effects | ~30 | [3] |

| Other Indole Derivatives | Eosinophil, Neutrophil | 5-oxo-ETE effects | 25-30 | [2] |

Detailed Experimental Protocols

Eosinophil and Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol is a generalized procedure based on the principles of the Boyden chamber assay, which is widely used to study chemotaxis[12][13].

Objective: To quantify the chemotactic response of eosinophils and neutrophils to 5-oxo-ETE.

Materials:

-

48-well microchemotaxis chamber (e.g., Neuro Probe)

-

Polycarbonate filters (3-5 µm pore size for granulocytes)

-

5-Oxo-ETE

-

Control chemoattractants (e.g., fMLP for neutrophils, eotaxin for eosinophils)

-

Cell culture medium (e.g., RPMI-1640) with 0.1% BSA

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Preparation of Chemoattractants: Prepare serial dilutions of 5-oxo-ETE in cell culture medium. Include a negative control (medium alone) and a positive control.

-

Chamber Assembly: Place the polycarbonate filter over the lower wells of the Boyden chamber.

-

Loading Chemoattractants: Add 25-50 µL of the chemoattractant solutions to the lower wells.

-

Cell Preparation: Isolate eosinophils or neutrophils from whole blood using standard density gradient centrifugation techniques. Resuspend the cells in culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Loading Cells: Add 50 µL of the cell suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

-

Cell Staining and Counting:

-

After incubation, remove the filter.

-

Wipe the cells off the top surface of the filter.

-

Fix and stain the filter using a staining solution.

-

Mount the filter on a microscope slide.

-

Count the number of migrated cells in several high-power fields for each well.

-

-

Data Analysis: Express the results as the mean number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

Below is a diagram illustrating the Boyden Chamber Assay workflow.

Intracellular Calcium Mobilization Assay

This protocol describes a common method for measuring changes in intracellular calcium concentration using a fluorescent indicator[14][15][16].

Objective: To measure the transient increase in intracellular calcium in eosinophils and neutrophils upon stimulation with 5-oxo-ETE.

Materials:

-

Fluorescent calcium indicator dye (e.g., Indo-1 AM or Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

5-Oxo-ETE

-

Ionomycin (B1663694) (positive control)

-

EGTA (negative control)

-

Fluorometer or flow cytometer with UV excitation capabilities

Procedure:

-

Cell Preparation: Isolate eosinophils or neutrophils and resuspend them in HBSS at a concentration of 1-5 x 10⁶ cells/mL.

-

Dye Loading:

-

Add the calcium indicator dye (e.g., 1-5 µM Indo-1 AM) and a small amount of Pluronic F-127 (to aid in dye solubilization) to the cell suspension.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspension: Resuspend the cells in HBSS.

-

Measurement:

-

Place the cell suspension in a cuvette in the fluorometer or run on the flow cytometer.

-

Establish a baseline fluorescence reading.

-

Add 5-oxo-ETE to the cell suspension and record the change in fluorescence over time.

-

Add ionomycin to determine the maximum fluorescence and EGTA to determine the minimum fluorescence for calibration purposes.

-

-

Data Analysis: Calculate the ratio of fluorescence at the two emission wavelengths (for ratiometric dyes like Indo-1 and Fura-2) to determine the intracellular calcium concentration.

Below is a diagram illustrating the Calcium Mobilization Assay workflow.

Conclusion

5-Oxo-ETE is a critical mediator of eosinophil and neutrophil chemotaxis, acting through the OXER1 receptor to initiate a complex signaling cascade. Its potent effects, particularly on eosinophils, highlight its importance in the pathophysiology of allergic and inflammatory diseases. The development of selective OXER1 antagonists represents a promising therapeutic strategy for these conditions[10][17][18]. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and target the 5-oxo-ETE/OXER1 axis.

References

- 1. 5-Oxo-eicosanoids are potent eosinophil chemotactic factors. Functional characterization and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. genecards.org [genecards.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 13. Granulocyte chemotaxis: multiple assay screening using a raft technique - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Cycling of Intracellular Calcium Released in Response to Fluid Shear Stress Is Critical for Migration-Associated Actin Reorganization in Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bu.edu [bu.edu]

- 17. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]

- 18. Two Potent OXE-R Antagonists: Assignment of Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Mechanism of Action of 5-Oxo-ETE Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) and its methyl ester derivative. The focus is on the core molecular interactions, signaling cascades, and cellular responses observed in key inflammatory cells.

Core Concepts: 5-Oxo-ETE and its Receptor

5-Oxo-ETE is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway metabolism of arachidonic acid.[1] It is a powerful chemoattractant for several types of leukocytes, particularly eosinophils, and is implicated in allergic reactions and other inflammatory conditions.[2][3] The biological effects of 5-Oxo-ETE are primarily mediated by a specific, high-affinity G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1).[4][5]

The Role of 5-Oxo-ETE Methyl Ester

While 5-Oxo-ETE is the primary endogenous ligand for OXER1, its methyl ester derivative has also been studied. In vitro evidence indicates that the esterification of the carboxyl group of 5-Oxo-ETE results in a significant reduction in biological activity. Specifically, 5-Oxo-ETE methyl ester is approximately 20-fold less potent than its free acid counterpart in stimulating calcium mobilization in neutrophils. This suggests that the free carboxyl group is a critical structural feature for efficient binding to and activation of the OXE receptor. Furthermore, the enzyme responsible for synthesizing 5-Oxo-ETE, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), shows a preference for substrates with a free carboxyl group, as 5-HETE methyl ester is a poor substrate.[2] This implies that 5-Oxo-ETE methyl ester is unlikely to be a prodrug that is hydrolyzed to the more active form and instead acts as a weak agonist of the OXE receptor.

Quantitative Data on In Vitro Activity

The following table summarizes the quantitative data for the in vitro activities of 5-Oxo-ETE. Data for 5-Oxo-ETE methyl ester is limited, but its relative potency is noted where available.

| Ligand | Cell Type | Assay | Potency (EC50/IC50) | Reference |

| 5-Oxo-ETE | Human Neutrophils | Calcium Mobilization | ~10-100 nM | [2][4] |

| Human Neutrophils | Chemotaxis | Potent chemoattractant | [4] | |

| Human Eosinophils | Actin Polymerization | ~0.7 nM (feline) | [1] | |

| Human Eosinophils | L-selectin shedding | More effective than PAF and LTB4 | [6] | |

| HEK293 cells (transfected with OXER1) | GTPγS binding | ~5 nM | [4] | |

| 5-Oxo-ETE Methyl Ester | Human Neutrophils | Calcium Mobilization | ~20-fold less potent than 5-Oxo-ETE |

Signaling Pathways of 5-Oxo-ETE

Activation of the OXE receptor by 5-Oxo-ETE initiates a cascade of intracellular signaling events. The receptor is coupled to a pertussis toxin-sensitive Gi/o protein, and its activation leads to the dissociation of the Gαi and Gβγ subunits.[4]

Gβγ-Mediated Signaling

The Gβγ dimer is responsible for activating several downstream effector molecules:

-

Phospholipase C (PLC): Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[1][4]

-

Phosphoinositide 3-kinase (PI3K): 5-Oxo-ETE also activates PI3K, which is involved in various cellular processes, including cell survival and migration.[4]

Gαi-Mediated Signaling

The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the primary signaling pathway initiated by 5-Oxo-ETE binding to the OXE receptor.

Figure 1: 5-Oxo-ETE Signaling Pathway via the OXE Receptor.

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study the in vitro effects of 5-Oxo-ETE and its methyl ester.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following agonist stimulation.

Protocol Outline:

-

Cell Preparation: Isolate human neutrophils or eosinophils from peripheral blood using density gradient centrifugation.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-3 AM, in a calcium-containing buffer.

-

Stimulation: Place the dye-loaded cells in a fluorometer cuvette. Establish a baseline fluorescence reading. Add 5-Oxo-ETE or 5-Oxo-ETE methyl ester at various concentrations.

-

Measurement: Record the change in fluorescence over time. The increase in fluorescence is proportional to the increase in intracellular calcium concentration.

-

Data Analysis: Calculate the peak increase in fluorescence for each agonist concentration and plot a dose-response curve to determine the EC50 value.

Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration.

Protocol Outline:

-

Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.

-

Agonist Placement: Add 5-Oxo-ETE or 5-Oxo-ETE methyl ester at various concentrations to the lower wells.

-

Cell Placement: Add a suspension of isolated neutrophils or eosinophils to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface and count them using a microscope.

-

Data Analysis: Plot the number of migrated cells against the agonist concentration to determine the chemotactic potency.

The following diagram illustrates a typical experimental workflow for an in vitro chemotaxis assay.

Figure 2: Experimental Workflow for a Chemotaxis Assay.

Conclusion

In vitro studies have established 5-Oxo-ETE as a potent agonist of the OXE receptor, initiating a Gi/o-mediated signaling cascade that leads to key pro-inflammatory cellular responses in leukocytes. 5-Oxo-ETE methyl ester, due to the esterification of the critical carboxyl group, exhibits significantly reduced potency, acting as a weak agonist. This technical guide provides a foundational understanding of these mechanisms, offering valuable insights for researchers and professionals in the fields of inflammation and drug development.

References

- 1. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of L-selectin shedding, surface expression of CD11b, actin polymerization, and calcium mobilization in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

5-OxoETE Methyl Ester: A Biologically Active Agonist of the OXER1 Receptor

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and is implicated in allergic diseases such as asthma.[1][2][3] Its biological effects are primarily mediated through the G protein-coupled receptor, OXER1.[3][4][5] While the free acid form, 5-OxoETE, has been extensively studied, the biological activity of its esterified counterpart, 5-OxoETE methyl ester, has been less characterized. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data on its potency, and detailed experimental protocols for assessing its activity.

Biosynthesis and Metabolism

5-OxoETE is synthesized from 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), a product of the 5-LO pathway, through the action of the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][3] A critical requirement for the activity of 5-HEDH is a free carboxyl group on its substrate.[6] Consequently, 5-HETE methyl ester is a poor substrate for 5-HEDH, suggesting that the biosynthesis of this compound within cells is unlikely to occur via this pathway. It is more probable that this compound acts as a synthetic analog and prodrug, which may be hydrolyzed to the active free acid form in biological systems, or possess intrinsic activity.

Biological Activity of this compound

Recent evidence has demonstrated that this compound is a biologically active molecule in its own right, functioning as an agonist for the OXER1 receptor.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in a β-arrestin recruitment assay, a common method for assessing G protein-coupled receptor activation. In this assay, this compound was shown to be an agonist of the OXER1 receptor with a reported half-maximal effective concentration (EC50) of 1.54 µM. Notably, the methyl ester exhibited a higher maximal response in this assay compared to its free acid counterpart, 5-OxoETE.

| Compound | Assay | Receptor | Parameter | Value |

| This compound | β-Arrestin Recruitment | OXER1 | EC50 | 1.54 µM |

| 5-OxoETE | Calcium Mobilization (Neutrophils) | OXER1 | EC50 | ~10 nM |

| 5-OxoETE | Chemotaxis (Neutrophils) | OXER1 | EC50 | ~10 nM |

| 5-OxoETE | Actin Polymerization (Feline Eosinophils) | OXER1 | EC50 | ~0.7 nM |

Signaling Pathways

5-OxoETE exerts its biological effects by activating the OXER1 receptor, a member of the G protein-coupled receptor family that signals through the Gαi subunit. It is presumed that this compound activates the same signaling cascade upon binding to OXER1. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effectors such as phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.

Experimental Protocols

The biological activity of this compound can be assessed using several in vitro assays. The following are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated OXER1 receptor, a hallmark of GPCR activation.

Principle: The assay utilizes enzyme fragment complementation technology. Cells are engineered to co-express the OXER1 receptor tagged with a small enzyme fragment (e.g., ProLink) and β-arrestin tagged with a larger, complementary enzyme fragment (e.g., Enzyme Acceptor). Upon agonist binding to the receptor, β-arrestin is recruited, bringing the two enzyme fragments into close proximity, resulting in the formation of a functional enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).[7]

Methodology:

-

Cell Culture: PathHunter® β-arrestin GPCR cells expressing the tagged OXER1 receptor are cultured in the recommended medium.

-

Cell Plating: Cells are harvested and seeded into 384-well white, clear-bottom assay plates and incubated overnight.

-

Compound Preparation: this compound is serially diluted in an appropriate vehicle (e.g., DMSO) to create a concentration range.

-

Compound Addition: The diluted compound is added to the cells.

-

Incubation: The plate is incubated for a predetermined time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: A detection reagent containing the enzyme substrate is added to each well.

-

Signal Measurement: After a brief incubation, the chemiluminescent signal is measured using a plate reader.

-

Data Analysis: The data is normalized and plotted to generate a dose-response curve, from which the EC50 value is calculated.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the OXER1 receptor.

Principle: Cells expressing the OXER1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8] Upon receptor activation by an agonist, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in the fluorescence of the dye, which can be measured in real-time.[8]

Methodology:

-

Cell Culture: HEK293 cells transiently or stably expressing the OXER1 receptor are cultured.

-

Cell Plating: Cells are seeded into 96-well black, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution for a specified time (e.g., 1 hour) at 37°C.

-

Compound Preparation: Serial dilutions of this compound are prepared.

-

Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of the compound.

-

Compound Addition: The diluted compound is automatically injected into the wells.

-

Kinetic Reading: The fluorescence intensity is measured kinetically over a period of time (e.g., 2-3 minutes) to capture the transient calcium flux.

-

Data Analysis: The peak fluorescence response is determined and used to generate a dose-response curve to calculate the EC50 value.

Chemotaxis Assay

This assay quantifies the directed migration of cells towards a chemoattractant.

Principle: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.[9] Cells are placed in the upper chamber, and the chemoattractant (this compound) is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber in response to the chemoattractant is quantified.[9]

Methodology:

-

Cell Isolation: Primary inflammatory cells (e.g., human neutrophils or eosinophils) are isolated from whole blood.

-

Assay Setup: The lower wells of a chemotaxis plate are filled with medium containing various concentrations of this compound. The porous membrane inserts (upper chambers) are then placed into the wells.

-

Cell Seeding: A suspension of the isolated cells is added to the upper chambers.

-

Incubation: The plate is incubated for a period of time (e.g., 1-3 hours) at 37°C to allow for cell migration.

-

Cell Quantification: Non-migrated cells are removed from the upper surface of the membrane. The migrated cells on the lower surface of the membrane are stained with a fluorescent dye.

-

Fluorescence Measurement: The fluorescence of the stained migrated cells is read using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are used to generate a dose-response curve for chemotaxis, and the EC50 value is determined.

Conclusion

This compound is a biologically active compound that functions as an agonist at the OXER1 receptor. While its potency in a β-arrestin recruitment assay is in the micromolar range, further studies are required to fully characterize its activity profile in other key functional assays, such as calcium mobilization and chemotaxis, and to directly compare its potency and efficacy with the parent compound, 5-OxoETE. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for understanding the full therapeutic potential of this and other esterified lipid mediators.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OXER1, a G protein-coupled oxoeicosatetraenoid receptor, mediates the survival-promoting effects of arachidonate 5-lipoxygenase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5 µm Chemotaxis Assays, 96-Well Format [cellbiolabs.com]

5-Oxo-ETE Methyl Ester: A Technical Guide for Asthma and Allergic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It has emerged as a critical player in the pathophysiology of asthma and other allergic diseases.[1][2] Unlike other 5-LO products, 5-Oxo-ETE is a highly potent chemoattractant for eosinophils, key effector cells in allergic inflammation.[3][4] Its effects are mediated through a specific G protein-coupled receptor, OXER1, making this signaling axis an attractive target for novel therapeutic interventions in eosinophil-driven diseases.[5][6] This technical guide provides an in-depth overview of 5-Oxo-ETE's role in asthma and allergic disease research, including quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Data Presentation

The following tables summarize key quantitative data related to the biological activity of 5-Oxo-ETE and the potency of its receptor antagonists.

Table 1: Potency of 5-Oxo-ETE in Inducing Biological Responses

| Biological Response | Cell Type | EC50 Value | Reference |

| Chemotaxis | Human Eosinophils | ~1 nM | [7] |

| Chemotaxis | Feline Leukocytes | 24 ± 16 nM | [8] |

| Calcium Mobilization | Human Neutrophils | ~2 nM | [1] |

| Calcium Mobilization | Transfected HEK293 cells | ~100 nM | [1] |

| GTPγS Binding | Transfected Cells | ~5 nM | [1] |

| Actin Polymerization | Feline Eosinophils | 0.7 ± 0.19 nM | [8][9] |

Table 2: Inhibitory Potency of OXER1 Receptor Antagonists

| Antagonist | Biological Response Inhibited | Cell Type | IC50 Value | Reference |

| Indole-based Antagonist | 5-Oxo-ETE-induced Calcium Mobilization | Human Neutrophils | ~1.6 µM | [1] |

| 5-oxo-12-HETE | 5-Oxo-ETE-induced Calcium Mobilization | Human Neutrophils | 0.5 µM | [10] |

| 8-trans-5-oxo-12-HETE | 5-Oxo-ETE-induced Calcium Mobilization | Human Neutrophils | 2.5 µM | [10] |

| Indole derivatives (compounds 230 and 264) | 5-Oxo-ETE-induced effects | Human eosinophils and neutrophils | ~30 nM | [9] |

Signaling Pathways

5-Oxo-ETE exerts its effects by binding to the OXER1 receptor, a G protein-coupled receptor (GPCR) that signals through Gαi/o proteins.[3][4] This initiates a cascade of intracellular events crucial for cell activation and migration.

Figure 1: 5-Oxo-ETE signaling pathway via the OXER1 receptor.

Experimental Protocols

Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to measure the chemotactic response of eosinophils to 5-Oxo-ETE methyl ester using a Boyden chamber.[11][12][13][14]

Materials:

-

Boyden chamber apparatus

-

Polycarbonate membranes (5 µm pore size)

-

Human eosinophils (isolated from peripheral blood)

-

RPMI 1640 medium with 0.1% BSA

-

5-Oxo-ETE methyl ester

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Prepare a stock solution of 5-Oxo-ETE methyl ester in ethanol (B145695) and dilute to desired concentrations in chemotaxis buffer.

-

Add the 5-Oxo-ETE dilutions or control buffer to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Assemble the chamber by placing the upper wells over the membrane.

-

Resuspend isolated eosinophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 50 µL of the eosinophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 60-90 minutes.

-

After incubation, disassemble the chamber and remove the membrane.

-

Wipe the upper side of the membrane to remove non-migrated cells.

-

Fix and stain the membrane with a staining solution.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase over control).

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to 5-Oxo-ETE using a fluorescent calcium indicator like Fura-2 AM or Fluo-3 AM.[15][16][17][18][19]

Materials:

-

Human eosinophils or neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium

-

Fura-2 AM or Fluo-3 AM

-

Pluronic F-127

-

5-Oxo-ETE methyl ester

-

Fluorescence plate reader or fluorescence microscope with appropriate filters

Procedure:

-

Isolate and resuspend cells in HBSS without calcium and magnesium at 1-2 x 10^6 cells/mL.

-

Load the cells with 2-5 µM Fura-2 AM or Fluo-3 AM and 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS without calcium and magnesium to remove extracellular dye.

-

Resuspend the cells in HBSS with calcium and magnesium.

-

Transfer the cell suspension to a 96-well black-walled plate.

-

Measure the baseline fluorescence for a short period using the fluorescence plate reader (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm; for Fluo-3, excitation at 488 nm, emission at 525 nm).

-

Add 5-Oxo-ETE methyl ester at various concentrations to the wells and continue to record the fluorescence intensity over time.

-

For Fura-2, the ratio of fluorescence at 340 nm to 380 nm is calculated to determine the intracellular calcium concentration. For Fluo-3, the change in fluorescence intensity reflects the change in intracellular calcium.

Quantification of 5-Oxo-ETE in Bronchoalveolar Lavage (BAL) Fluid by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 5-Oxo-ETE from BAL fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21][22]

Materials:

-

Bronchoalveolar lavage (BAL) fluid samples

-

Internal standard (e.g., d8-5-HETE)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727), acetonitrile, water, formic acid (LC-MS grade)

-

LC-MS/MS system with a C18 column

Procedure:

-

Thaw BAL fluid samples on ice.

-

Add an internal standard to each sample.

-

Acidify the samples to pH 3-4 with formic acid.

-

Perform solid-phase extraction (SPE) to isolate the lipid fraction. a. Condition the SPE cartridge with methanol and then water. b. Load the acidified sample onto the cartridge. c. Wash the cartridge with a low-percentage organic solvent to remove impurities. d. Elute the lipids with a high-percentage organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a C18 column with a gradient of water and acetonitrile/methanol containing formic acid.

-

Detect and quantify 5-Oxo-ETE and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

Calculate the concentration of 5-Oxo-ETE in the original BAL fluid sample based on the peak area ratio to the internal standard and a standard curve.

In Vivo Asthma and Allergic Disease Models

Animal models are indispensable for studying the in vivo relevance of the 5-Oxo-ETE/OXER1 axis in asthma and allergic diseases. The following workflow illustrates a typical experimental design.

Figure 2: Experimental workflow for an in vivo mouse model of allergic asthma.

Commonly used models include ovalbumin (OVA)-induced and house dust mite (HDM)-induced allergic asthma models in mice.[1][2][3][5][8][23][24][25][26][27] These models recapitulate key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion. The administration of a selective OXER1 antagonist during the challenge phase can be used to evaluate the therapeutic potential of targeting the 5-Oxo-ETE pathway.

Conclusion

5-Oxo-ETE and its receptor OXER1 represent a critical signaling axis in the pathogenesis of asthma and allergic diseases, primarily through the potent chemoattraction of eosinophils. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to investigate this pathway further. The development of selective OXER1 antagonists holds significant promise for the treatment of eosinophil-driven inflammatory conditions.

References

- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 3. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]

- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]

- 6. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 14. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]

- 15. hellobio.com [hellobio.com]

- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Lipidomics changes in bronchoalveolar lavage fluid of refractory mycoplasma pneumoniae pneumonia: LC-MS-based analysis of potential biomarkers and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]

- 26. Group 2 Innate Lymphoid Cells and the House Dust Mite-Induced Asthma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Combined Sensitization of Mice to Extracts of Dust Mites, Ragweed and Aspergillus Breaks through Tolerance and Establishes Chronic Features of Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Oxo-6,8,11,14-eicosatetraenoic Acid (5-OxoETE) and its Methyl Ester in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent, biologically active lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is an oxidized metabolite of 5-hydroxyeicosatetraenoic acid (5-HETE). Emerging evidence has implicated 5-OxoETE as a significant player in the tumor microenvironment, where it can promote cancer cell proliferation and survival. This technical guide provides an in-depth overview of the role of 5-OxoETE and its methyl ester in cancer cell proliferation studies, detailing its signaling pathways, experimental methodologies for its investigation, and available quantitative data.

The Dual Role of 5-OxoETE in Cancer Cell Proliferation

5-OxoETE exhibits a concentration-dependent dual role in cancer cells. At lower concentrations, it primarily acts as a pro-proliferative and anti-apoptotic agent in various cancer cell lines, including those from the prostate, breast, ovaries, and lungs.[1][2] This effect is predominantly mediated through its specific G protein-coupled receptor, OXER1.[1]

Conversely, at high concentrations, 5-OxoETE and its analogs can induce growth arrest and apoptosis.[1] This paradoxical effect appears to be independent of the OXER1 receptor and may involve the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1]

Cancer cells themselves have been shown to possess the enzymatic machinery to produce 5-OxoETE, creating the potential for an autocrine or paracrine signaling loop that sustains tumor growth.[2]

The Role of 5-OxoETE Methyl Ester

The precise role of this compound in cancer cell proliferation is less well-defined in the existing literature. Methyl esters of fatty acids are often used in research as more cell-permeable and stable analogs of the free acid. It is plausible that this compound acts as a prodrug, which upon entering the cell, is hydrolyzed by intracellular esterases to the active free acid, 5-OxoETE. However, direct evidence from the reviewed literature to definitively confirm its mechanism of action—whether as a prodrug, a direct agonist/antagonist, or an inactive control—in the context of cancer cell proliferation is not available. One study's title suggests an anti-proliferative role for oxo-ETE methyl esters, but the detailed findings were not accessible.[3]

Quantitative Data on the Effects of 5-OxoETE

While the pro-proliferative effects of 5-OxoETE are widely reported, specific EC50 or IC50 values for its impact on the proliferation of various cancer cell lines are not consistently available in the literature. The potency of 5-OxoETE has been quantified in other cellular assays, which provides an indication of its high biological activity.

| Ligand | Assay | Cell/System | Potency (EC50) | Reference |

| 5-OxoETE | GTPγS binding to OXER1 | Transfected HEK293 cells | 6 nM | |

| 5-OxoETE | Actin Polymerization | Feline Eosinophils | 0.7 nM |

Note: The table highlights the potency of 5-OxoETE in receptor activation and a downstream cellular response. Specific EC50 values for cancer cell proliferation require further investigation.

Signaling Pathways of 5-OxoETE in Cancer Cell Proliferation

The pro-proliferative effects of 5-OxoETE are primarily initiated by its binding to the OXER1 receptor, which is coupled to an inhibitory G-protein (Gαi). This sets off a signaling cascade that promotes cell survival and division.

Key Signaling Pathway Diagram

Experimental Protocols

Investigating the role of 5-OxoETE and its methyl ester in cancer cell proliferation involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow Diagram:

References

Methodological & Application

Protocol for the Synthesis of 5-OxoETE Methyl Ester for Research Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 5-Oxo-eicosatetraenoic acid (5-OxoETE) methyl ester, a critical tool for research in inflammation, allergy, and cancer. 5-OxoETE is a potent bioactive lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2][3][4] Its methyl ester form is often used in research for its increased stability and cell permeability.

The synthesis protocol is divided into two main stages: the oxidation of 5-hydroxy-eicosatetraenoic acid (5-HETE) to 5-OxoETE, followed by the methyl esterification of the carboxylic acid group.

Signaling Pathway of 5-OxoETE

5-OxoETE exerts its biological effects primarily through the G protein-coupled receptor, OXE receptor 1 (OXER1).[2][3][4][5] Activation of OXER1 by 5-OxoETE initiates a cascade of intracellular signaling events, leading to various cellular responses, particularly in inflammatory cells like eosinophils and neutrophils.[2][3][4]

Caption: 5-OxoETE signaling cascade via the OXER1 receptor.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of 5-OxoETE. Please note that specific yields for the chemical synthesis are highly dependent on reaction scale and purification efficiency and are not consistently reported in the literature.

| Parameter | Value | Cell Type | Reference |

| EC₅₀ for Actin Polymerization | 0.72 ± 0.19 nM | Feline Eosinophils | [2] |

| EC₅₀ for Actin Polymerization | 2.7 ± 1.2 nM | Feline Neutrophils | [2] |

| EC₅₀ for LTB₄-induced Actin Polymerization | 60 ± 31 nM | Feline Eosinophils | [2] |

| EC₅₀ for PGD₂-induced Actin Polymerization | 14 ± 2 nM | Feline Eosinophils | [2] |

| 5-OxoETE formed from 5S-HETE | 32 ± 7 pmol/10⁶ cells | Feline Leukocytes | [2] |

Experimental Protocols

The following protocols are based on established chemical methodologies for the oxidation of secondary alcohols and the esterification of carboxylic acids, adapted for the specific structure of 5-HETE.

Part 1: Oxidation of 5-HETE to 5-OxoETE

This procedure describes the selective oxidation of the C5 hydroxyl group of 5-HETE to a ketone. A mild and selective oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation is recommended to avoid over-oxidation or side reactions with the polyunsaturated chain.

Materials:

-

5(S)-HETE

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 5(S)-HETE in anhydrous DCM.

-

Oxidation: To the stirred solution, add a molar excess of PCC (approximately 1.5 to 2 equivalents).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (5-HETE) is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional DCM.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. Purify the crude 5-OxoETE by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Characterization: Collect the fractions containing the purified 5-OxoETE and confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Methyl Esterification of 5-OxoETE

This protocol details the conversion of the carboxylic acid moiety of 5-OxoETE to its methyl ester. A common and effective method is the use of diazomethane, or for a safer alternative, trimethylsilyldiazomethane (B103560) or reaction with methanol (B129727) in the presence of an acid catalyst.

Materials:

-

5-OxoETE

-

Anhydrous methanol

-

Anhydrous diethyl ether or a mixture of toluene (B28343) and methanol

-

Trimethylsilyldiazomethane (TMS-diazomethane) solution in hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Preparation: Dissolve the purified 5-OxoETE in a mixture of anhydrous methanol and diethyl ether in a clean, dry round-bottom flask under an inert atmosphere.

-

Esterification: Cool the solution in an ice bath. Slowly add a slight excess of TMS-diazomethane solution dropwise to the stirred solution. The appearance of a persistent yellow color indicates the completion of the reaction.

-

Quenching: Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Solvent Removal: Remove the solvents under a stream of nitrogen or by rotary evaporation at low temperature.

-

Purification (if necessary): The resulting 5-OxoETE methyl ester is often of high purity. If necessary, it can be further purified by silica gel chromatography.

-

Storage: Store the final product in an inert solvent (e.g., ethanol (B145695) or acetonitrile) at -80°C to prevent degradation.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

References

- 1. Synthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid and identification of novel omega-oxidized metabolites in the mouse macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for GC-MS Analysis of 5-OxoETE Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and exerts its biological effects through the G-protein coupled receptor, OXE-R1.[1][2] Given its role in inflammatory responses, allergic diseases, and potentially cancer, accurate and sensitive quantification of 5-OxoETE in biological matrices is crucial for research and drug development.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique for the quantification of eicosanoids. However, due to the low volatility and thermal instability of molecules like 5-OxoETE, derivatization is a mandatory step to improve their chromatographic and mass spectrometric properties. This application note provides a detailed protocol for the derivatization of 5-OxoETE methyl ester for GC-MS analysis, focusing on a two-step methoximation and silylation procedure.

Signaling Pathway of 5-OxoETE

5-OxoETE initiates its biological effects by binding to its specific receptor, OXE-R1. This binding activates a cascade of intracellular signaling events, primarily through a G-protein of the Gi/o family. The subsequent dissociation of the G-protein subunits triggers downstream pathways, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[1] Furthermore, the signaling cascade involves the activation of the mitogen-activated protein kinase (MAPK) and Akt pathways, ultimately leading to cellular responses such as chemotaxis, degranulation, and cell survival.[1][3]

Experimental Protocols

Materials and Reagents

-

5-OxoETE standard

-

Diazomethane (B1218177) (for methylation) or Trimethylsilyldiazomethane (B103560)

-

Methoxyamine hydrochloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane (B92381) (GC grade)

-

Ethyl acetate (B1210297) (GC grade)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., d8-5-OxoETE)

Protocol 1: Esterification to this compound

Prior to derivatization for GC-MS analysis, the carboxyl group of 5-OxoETE must be esterified to its methyl ester. This is a crucial step to reduce polarity and improve chromatographic behavior.

-

Sample Preparation: To a dried extract of the biological sample containing 5-OxoETE, add a known amount of internal standard.

-

Methylation: Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. Alternatively, use a safer reagent like trimethylsilyldiazomethane in a mixture of benzene (B151609) and methanol.

-

Reaction Quench: Allow the reaction to proceed for 10-15 minutes at room temperature. Gently blow a stream of nitrogen over the sample to remove excess diazomethane.

-

Solvent Evaporation: Evaporate the solvent completely under a stream of nitrogen.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This two-step protocol involves methoximation of the keto group followed by silylation of any hydroxyl groups.

-

Methoximation:

-

To the dried this compound, add 50 µL of methoxyamine hydrochloride in pyridine (10 mg/mL).

-

Vortex the mixture and incubate at 60°C for 1 hour to convert the keto group to a methoxime derivative.

-

Cool the sample to room temperature.

-

-

Silylation:

-

Add 50 µL of BSTFA with 1% TMCS to the sample.

-

Vortex thoroughly and incubate at 60°C for 1 hour. This step will silylate any hydroxyl groups present, although 5-OxoETE itself does not have one. This ensures that any potentially interfering hydroxylated eicosanoids are also derivatized.

-

Cool the sample to room temperature.

-

-

Sample Preparation for Injection:

-

Evaporate the pyridine and excess derivatizing reagents under a gentle stream of nitrogen.

-

Reconstitute the sample in 50 µL of hexane or ethyl acetate.

-

The sample is now ready for injection into the GC-MS system.

-

GC-MS Analysis Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized eicosanoids. These may need to be optimized for your specific instrument and column.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Quantitative Data

The following tables summarize the expected quantitative data for the GC-MS analysis of the methoxime-trimethylsilyl (MOX-TMS) derivative of this compound.

Table 1: Retention Time and Molecular Weight

| Analyte | Derivative | Expected Retention Time (min) | Molecular Weight ( g/mol ) |

| This compound | MOX-TMS | 18 - 22 | 433.6 |

Note: The retention time is an estimate and will vary depending on the specific GC conditions and column used.

Table 2: Predicted Mass Spectral Fragmentation Data (Electron Ionization)

| Derivative | Predicted Key Fragment Ions (m/z) | Interpretation |

| This compound MOX-TMS | 418 | [M-15]⁺; Loss of a methyl group from the TMS moiety |

| 344 | [M-89]⁺; Loss of a trimethylsilyloxy radical | |

| 313 | Characteristic ion for C5-oxygenated eicosanoids | |

| 203 | Cleavage alpha to the C5 position | |

| 73 | [Si(CH₃)₃]⁺; Characteristic ion for TMS derivatives |

Note: This fragmentation pattern is predicted based on the known fragmentation of similar derivatized eicosanoids. The base peak may vary depending on the instrument tuning.

Conclusion

The described two-step derivatization protocol of methoximation followed by silylation provides a robust and reliable method for the analysis of this compound by GC-MS. This approach effectively modifies the functional groups of 5-OxoETE, enhancing its volatility and thermal stability, which is essential for sensitive and accurate quantification. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of lipidomics and drug development, enabling the precise measurement of this important inflammatory mediator in various biological samples. Careful optimization of the GC-MS parameters for your specific instrumentation is recommended to achieve the best analytical performance.

References

Application Notes and Protocols for Using 5-OxoETE Methyl Ester as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils and neutrophils, and exerts its biological effects through the G-protein coupled receptor, OXER1.[2][3] Given its role in inflammatory and allergic diseases such as asthma, the accurate quantification of 5-OxoETE in biological matrices is of significant interest in biomedical research and drug development.[1][4]

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is the preferred method for the sensitive and specific quantification of eicosanoids. The use of a stable isotope-labeled or a structurally similar internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response. 5-OxoETE methyl ester can serve as a suitable internal standard for the quantification of endogenous 5-OxoETE. Its structural similarity to the analyte ensures comparable extraction efficiency and chromatographic behavior, while the methyl ester group provides a distinct mass shift, allowing for its differentiation from the endogenous analyte by the mass spectrometer.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantification of 5-OxoETE in biological samples by LC-MS/MS.

Signaling Pathway of 5-OxoETE

The biosynthesis of 5-OxoETE begins with the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase (5-LO). 5-HPETE is then reduced to 5-hydroxyeicosatetraenoic acid (5-HETE). Subsequently, 5-HETE is oxidized to 5-OxoETE by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1] 5-OxoETE then binds to its receptor, OXER1, which is primarily expressed on inflammatory cells like eosinophils, neutrophils, basophils, and monocytes.[2] This binding activates intracellular signaling cascades, leading to various cellular responses, including chemotaxis, calcium mobilization, and degranulation.[3]

Experimental Protocols

Sample Preparation: Lipid Extraction

The choice of extraction method depends on the biological matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for eicosanoids.

A. Liquid-Liquid Extraction (LLE) Protocol (for Plasma/Serum):

-

To 100 µL of plasma or serum in a glass tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 10 ng/mL in ethanol).

-

Add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds.

-

Add 800 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute.

-

Add 200 µL of water to induce phase separation. Vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new glass tube.

-

Dry the organic extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

B. Solid-Phase Extraction (SPE) Protocol (for Cell Culture Supernatants or Urine):

-

Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of water.

-

To 1 mL of sample, add 10 µL of this compound internal standard solution.

-

Acidify the sample to pH 3-4 with 0.1% formic acid.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

-

Elute the analytes with 2 mL of methanol.

-

Dry the eluate under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: